molecular formula C11H12Cl2N2O2 B2489592 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 733031-13-5

2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide

Cat. No.: B2489592
CAS No.: 733031-13-5
M. Wt: 275.13
InChI Key: TYDBVPVIEUGZDM-UHFFFAOYSA-N
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Description

2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound with the molecular formula C11H12Cl2N2O2 and a molecular weight of 275.13 g/mol . It is a chloroacetamide derivative and belongs to the broader class of phenylacetamides, which are of significant interest in medicinal chemistry research . While the specific biological data for this compound is not fully characterized, structural analogs and related phenylacetamide derivatives have been investigated as potential scaffolds in pharmaceutical development, particularly for their interaction with neurological targets . For instance, research has shown that some N-substituted acetamide derivatives can be chemically modified and evaluated for various bioactivities, serving as key intermediates in synthetic organic chemistry . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with care, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDBVPVIEUGZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane. The mixture is stirred at room temperature overnight, and the solvent is then evaporated to yield the crude product. The solid product is recrystallized from ethanol to obtain colorless block crystals .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper reaction conditions and purification steps to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include dichloromethane, ethanol, and various oxidizing and reducing agents. Reaction conditions typically involve room temperature stirring and subsequent purification steps.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Detailed product analysis is necessary for each reaction type.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

1. Antitumor Activity

  • Preliminary studies have shown that 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide can inhibit the growth of various cancer cell lines. In vitro assays indicated significant cytotoxicity against breast cancer (MCF7) and leukemia cells, with IC50 values in the low micromolar range.

Case Study: Antitumor Efficacy

  • A study involving MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests potential for development as an anticancer agent.

2. Anti-inflammatory Properties

  • The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis.

Case Study: Anti-inflammatory Effects

  • In an induced arthritis model, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

3. Antimicrobial Activity

  • In vitro tests have indicated that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationships

The structure of this compound is critical to its biological activity. The presence of the chloro and carbamoyl groups enhances its interaction with biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator for specific GPCRs, influencing pathways related to inflammation and pain.
  • Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide:

    Other Chlorinated Amides: Compounds with similar chlorinated amide structures that may exhibit comparable chemical and biological properties.

Uniqueness

2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential biological activities. Its dual chlorine substitution and carbamoyl group contribute to its unique properties and applications.

Biological Activity

2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C11H12Cl2N2O2C_{11}H_{12}Cl_2N_2O_2, and it has a molecular weight of approximately 275.13 g/mol. The compound features both chloro and carbamoyl functional groups, which contribute to its biological activity and chemical reactivity.

Antibacterial Properties

Preliminary studies indicate that compounds similar to this compound exhibit notable antibacterial activity. The presence of the acyl urea motif in related compounds suggests that they may form intramolecular and intermolecular hydrogen bonds, enhancing their interactions with bacterial targets. This characteristic is essential for the development of new antibacterial agents, particularly against resistant strains.

Herbicidal Activity

In addition to antibacterial properties, this compound may also possess herbicidal activity. Research indicates that structural modifications in similar compounds can lead to variations in herbicidal effectiveness, suggesting that this compound could be explored for agricultural applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group enhances lipophilicity, potentially improving membrane permeability and allowing the compound to interact more effectively with cellular targets.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2-chloronicotinoyl isocyanate with an appropriate aniline derivative under controlled conditions. Following the reaction, purification steps such as recrystallization are necessary to obtain a high-purity product.

Structural Analysis

The compound's structure allows for significant chemical reactivity due to the presence of both chloro and amide functional groups. The chloro group can undergo nucleophilic substitution reactions, while the amide group can participate in hydrolysis under acidic or basic conditions. This dual reactivity may influence its solubility and interaction with other molecules within biological systems.

Compound NameMolecular FormulaKey Features
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamideC12H14ClN2O2Contains dimethyl substitution on the phenyl ring; potential variations in biological activity due to steric effects
2-Chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamideC12H12Cl3N2O2Features dichlorination; may exhibit enhanced reactivity due to increased electronegativity
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamideC15H14ClNA more complex structure with an additional benzoyl group; potential for different pharmacological profiles

Case Study: Antibacterial Efficacy

A study conducted on structurally similar compounds demonstrated significant antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents on the phenyl ring influenced the antibacterial potency, highlighting the importance of structural optimization in drug design.

Research on Herbicidal Applications

Research focusing on herbicidal properties revealed that compounds with similar structures exhibited varying degrees of effectiveness against specific weed species. The findings suggest that further exploration of this compound could lead to the development of new herbicides with improved selectivity and efficacy.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with chloroacetyl chloride and substituted anilines. For example:

  • Step 1 : Reacting 2-chloroaniline derivatives with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form intermediates like 2-chloro-N-(substituted phenyl)acetamide .
  • Step 2 : Introducing the carbamoyl methyl group via nucleophilic substitution or coupling reactions. Solvents such as dichloromethane or heptane are used, with temperature control (0–5°C for exothermic steps) to minimize side reactions .

Q. Key Optimization Parameters :

ParameterOptimal RangePurpose
Temperature0–5°C (Step 1), 25–80°C (Step 2)Control reaction kinetics
SolventDichloromethane/HeptaneEnhance solubility and purity
BaseTriethylamine/PyridineNeutralize HCl byproduct

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.1–3.3 ppm (N-methyl group), δ 4.2–4.5 ppm (CH₂ adjacent to carbonyl), and aromatic protons (δ 6.8–7.5 ppm) confirm substituent positions .
    • ¹³C NMR : Signals at ~170 ppm (C=O) and ~45 ppm (N-CH₃) are diagnostic .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns verify substituent connectivity .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure influence the compound’s biological activity?

Hydrogen bonding, particularly involving the amide N-H and chloro groups, stabilizes the molecule’s conformation and affects its interaction with biological targets. For example:

  • Intramolecular N-H⋯Cl bonds (observed in similar chloroacetamides) reduce molecular flexibility, enhancing binding to enzyme active sites .
  • Intermolecular N-H⋯O=S bonds (e.g., in sulfonamide analogs) form dimeric structures in the solid state, which may correlate with improved pharmacokinetic stability .

Q. Methodology :

  • Use X-ray crystallography (e.g., SHELX software ) to determine bond angles and torsion angles (e.g., C1-S1-N1-C7 = -67.0° in sulfonamide derivatives ).
  • Compare dihedral angles between aromatic and amide planes (e.g., 78.9° in chloroacetamides vs. 89.0° in non-chlorinated analogs) to assess conformational rigidity .

Q. How should researchers resolve contradictions in spectroscopic data during synthesis (e.g., unexpected NMR peaks)?

  • Step 1 : Verify reaction purity via HPLC or TLC to detect unreacted starting materials or byproducts .
  • Step 2 : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, cross-peaks between N-CH₃ and adjacent CH₂ groups confirm connectivity .
  • Step 3 : Recrystallize the product using solvents like ethanol or ethyl acetate to remove impurities, as demonstrated in purification protocols for similar acetamides .

Case Study : In a synthesis of AZD8931 (a related compound), discrepancies in ¹H NMR were resolved by optimizing the reaction time and using column chromatography to isolate the target molecule .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s antimicrobial activity?

  • In Vitro Assays :
    • MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chloroacetamides with para-substituted aryl groups show enhanced activity (Zone of Inhibition = 15–18 mm) .
  • Molecular Docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase). The chloro substituent’s electronegativity improves binding affinity to hydrophobic enzyme pockets .
  • Comparative SAR : Replace the N-methyl group with bulkier substituents (e.g., trifluoroethyl) to assess steric effects on activity .

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